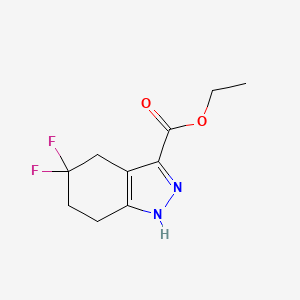

Ethyl 5,5-difluoro-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

Description

Ethyl 5,5-difluoro-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a fluorinated indazole derivative characterized by a bicyclic structure with two fluorine atoms at the 5,5-positions of the partially saturated indazole ring. The compound’s unique fluorination pattern enhances its electronic and steric properties, making it a valuable intermediate in medicinal chemistry and material science.

Properties

CAS No. |

2282704-43-0 |

|---|---|

Molecular Formula |

C10H12F2N2O2 |

Molecular Weight |

230.21 g/mol |

IUPAC Name |

ethyl 5,5-difluoro-1,4,6,7-tetrahydroindazole-3-carboxylate |

InChI |

InChI=1S/C10H12F2N2O2/c1-2-16-9(15)8-6-5-10(11,12)4-3-7(6)13-14-8/h2-5H2,1H3,(H,13,14) |

InChI Key |

WVLGLXHOPXTIMA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NNC2=C1CC(CC2)(F)F |

Origin of Product |

United States |

Preparation Methods

Formation of the Tetrahydroindazole Core

The tetrahydroindazole scaffold is commonly synthesized via cyclization reactions involving hydrazine derivatives and cyclic ketones or aldehydes. A typical approach includes:

- Step 1: Condensation of a suitable 1,3-dicarbonyl compound or ketoester with hydrazine hydrate to form the indazole ring.

- Step 2: Reduction or partial hydrogenation to achieve the tetrahydro state of the indazole ring.

This method is supported by analogous syntheses of related indazole derivatives, where hydrazone intermediates are cyclized under acidic or thermal conditions.

Esterification to Form Ethyl Carboxylate

The carboxylate ester group at the 3-position is typically introduced by:

- Direct esterification of the corresponding carboxylic acid intermediate with ethanol under acidic catalysis.

- Alternatively, starting from ethyl acetoacetate derivatives allows incorporation of the ethyl ester group early in the synthesis.

This step often involves refluxing in ethanol with acid catalysts such as sulfuric acid or p-toluenesulfonic acid to drive ester formation to completion.

Representative Synthetic Route (Summary)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Hydrazone formation | Hydrazine hydrate + ketoester | Hydrazone intermediate |

| 2 | Cyclization | Acidic or thermal conditions | Tetrahydroindazole core |

| 3 | Difluorination | Selectfluor or NFSI, controlled temperature | 5,5-Difluoro substitution introduced |

| 4 | Esterification | Ethanol, acid catalyst, reflux | This compound |

Research Findings and Optimization Notes

- Yield Optimization: Careful control of fluorination step is essential; excess fluorinating agent or high temperature can lead to side reactions and lower yields.

- Purity: Purification typically involves recrystallization or chromatographic techniques due to the presence of closely related fluorinated byproducts.

- Reaction Monitoring: Techniques such as NMR spectroscopy and mass spectrometry are used to monitor intermediate formation and confirm difluoro substitution.

- Scale-Up Considerations: Fluorination steps require special handling due to reagent toxicity and reactivity; thus, scale-up demands rigorous safety protocols.

Comparative Data Table of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|

| This compound | C10H12F2N2O2 | 230.21 | Difluoro substitution at 5-position |

| Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate | C10H14N2O2 | 194.23 | No fluorine substituents |

| Mthis compound | C9H10F2N2O2 | 216.19 | Methyl ester instead of ethyl ester |

This comparison highlights the impact of fluorination and ester group variation on molecular weight and potentially on synthetic complexity.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield derivatives with enhanced biological relevance. Key findings include:

| Conditions | Reagents | Products | Notes |

|---|---|---|---|

| Acidic hydrolysis | HCl (aqueous) | 5,5-Difluoro-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid + Ethanol | Requires prolonged heating (6–8 hours at reflux) for complete conversion |

| Basic hydrolysis | NaOH (aqueous) | Sodium salt of carboxylic acid + Ethanol | Faster reaction kinetics compared to acidic conditions (2–3 hours at 80°C) |

The fluorine atoms at the 5-position stabilize the intermediate tetrahedral geometry during hydrolysis, reducing side reactions like decarboxylation.

Electrophilic Substitution

The tetrahydroindazole core participates in electrophilic substitutions, though fluorines modulate reactivity:

Nitration

-

Reagents : HNO₃/H₂SO₄ (nitrating mixture)

-

Position : Electrophilic attack occurs preferentially at the 4- and 7-positions of the fused benzene ring due to fluorine’s electron-withdrawing effect.

-

Outcome : Forms nitro derivatives used as intermediates for pharmaceuticals and agrochemicals.

Sulfonation

-

Reagents : Fuming H₂SO₄

-

Position : Sulfonation occurs at the 6-position under controlled conditions.

-

Application : Sulfonated derivatives exhibit improved solubility for biological testing.

Functional Group Transformations

The ester group enables further derivatization:

Mechanistic Insights

-

Hydrolysis Mechanism : Proceeds via nucleophilic acyl substitution, with fluorine substituents increasing electrophilicity at the carbonyl carbon.

-

Electrophilic Substitution : Fluorine’s −I effect deactivates the aromatic ring but directs incoming electrophiles to meta/para positions relative to the indazole nitrogen .

Biological Activity

Ethyl 5,5-difluoro-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate is a synthetic compound belonging to the indazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 226.21 g/mol. The presence of two fluorine atoms at the 5-position of the indazole core enhances its reactivity and biological activity by increasing lipophilicity and binding affinity to various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Preliminary studies indicate that it may inhibit certain enzymes, including cytochrome P450 enzymes. This inhibition could lead to significant drug-drug interactions that require further investigation.

- Receptor Interaction : this compound has shown potential in interacting with specific receptors involved in various signaling pathways. This interaction could facilitate its application in treating conditions like cancer and neurological disorders .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

- In Vitro Studies : Research has shown that derivatives of indazole compounds exhibit significant anti-proliferative effects against various cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications at specific positions enhance their inhibitory effects on cancer cell growth .

- Case Studies : In one study involving xenograft models, compounds related to this compound demonstrated delayed tumor growth and improved safety profiles in animal models .

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory properties:

- Experimental Evidence : A series of related compounds were tested for their anti-inflammatory actions using the carrageenan edema test. The most active compound in this series exhibited an ED50 value of 3.5 mg/kg .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate | Lacks fluorine substituents | |

| Methyl 5,5-difluoro-1H-indazole-3-carboxylate | Methyl group instead of ethyl | |

| Ethyl 5-fluoro-1H-indazole-3-carboxylate | C_{9}H_{8}F_{N}_{2}O_{2} | Contains only one fluorine atom |

The unique presence of fluorine atoms in this compound may enhance its biological activity compared to similar compounds lacking these features .

Future Directions in Research

Further investigation is warranted to fully understand the pharmacodynamics and pharmacokinetics of this compound. Research should focus on:

- Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with specific enzymes and receptors.

- Clinical Trials : Evaluating safety and efficacy in human subjects for potential therapeutic applications.

- Structural Optimization : Exploring modifications that could enhance its potency and selectivity against targeted diseases.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor properties of derivatives related to indazole compounds, including ethyl 5,5-difluoro-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate. A significant study published in the International Journal of Molecular Sciences demonstrated that certain indazole derivatives exhibited promising inhibitory effects against cancer cell lines. Specifically, a related compound showed an IC50 value of 5.15 µM against the K562 leukemia cell line while maintaining selectivity for normal cells (HEK-293) with an IC50 of 33.2 µM . This selectivity indicates a potential for developing low-toxicity anticancer agents.

Structure-Activity Relationship (SAR)

The structure-activity relationship of indazole derivatives indicates that fluorine substitution plays a crucial role in enhancing antitumor activity. The presence of fluorine atoms has been shown to improve the permeability and lipophilicity of these compounds, facilitating better interaction with biological targets .

Synthesis and Characterization

Synthesis methods for this compound typically involve multi-step reactions starting from readily available indazole precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .

Case Studies and Research Findings

| Study | Findings | IC50 Values (µM) | Selectivity Index |

|---|---|---|---|

| Study on Indazole Derivatives | Compound showed significant antitumor activity against K562 cells | 5.15 (K562), 33.2 (HEK-293) | SI = 6.45 |

| Apoptosis Mechanism Analysis | Induced apoptosis via Bcl-2 inhibition | N/A | N/A |

| Cell Cycle Analysis | Increased G0/G1 phase population in treated cells | N/A | N/A |

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares ethyl 5,5-difluoro-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate with structurally related compounds, highlighting key differences in substituents and physicochemical properties:

Key Differences and Implications

Electronic Effects

- Fluorine vs. Methyl Substituents : The 5,5-difluoro derivative exhibits stronger electron-withdrawing effects compared to the 5,5-dimethyl analog. Fluorine’s electronegativity may enhance metabolic stability and influence binding affinity in biological targets .

- Carbonyl Groups : Compounds with oxo substituents (e.g., 5-oxo or 7-oxo) display increased polarity, affecting solubility and interactions in aqueous environments .

Physicochemical Properties

- Lipophilicity : The dimethyl analog (C₁₂H₁₈N₂O₂) has a higher calculated logP (~1.8–2.0) compared to the difluoro derivative due to methyl groups’ hydrophobicity .

- Density and Boiling Points: The 7-oxo derivative (1.327 g/cm³, 405.35°C) shows higher density and boiling point than non-oxygenated analogs, likely due to intermolecular hydrogen bonding .

Q & A

Q. What are the common synthetic routes for preparing Ethyl 5,5-difluoro-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate?

The synthesis typically involves cyclization and fluorination steps. A representative approach includes:

Cyclocondensation : Reacting a substituted dihydroindazole precursor with ethyl chloroformate under basic conditions to form the indazole core.

Difluorination : Using fluorinating agents like DAST (diethylaminosulfur trifluoride) or XtalFluor® to introduce fluorine atoms at the 5,5-positions. Reaction conditions (e.g., temperature, solvent polarity) significantly influence regioselectivity and yield .

Esterification : Final carboxylation via ethyl ester formation under reflux with ethanol and catalytic acid.

Q. Key Considerations :

- Monitor reaction progress via TLC or HPLC to avoid over-fluorination.

- Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) to remove unreacted reagents.

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

Spectroscopy :

- NMR : and NMR confirm regiochemistry and fluorine substitution. For example, NMR typically shows two equivalent fluorine atoms as a singlet at δ -120 to -140 ppm .

- HRMS : High-resolution mass spectrometry validates molecular formula (e.g., [M+H] at m/z 259.08 for CHFNO).

Q. Crystallography :

- Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL refines the structure. For example, the dihedral angle between the indazole ring and ester group can be calculated to assess steric effects .

- ORTEP-3 or WinGX visualizes thermal ellipsoids and hydrogen-bonding networks (e.g., C–F···H interactions in the crystal lattice) .

Q. How do crystallographic data resolve ambiguities in the compound’s conformation?

SC-XRD analysis reveals:

- Torsional Strain : The tetrahydroindazole ring adopts a boat conformation to minimize steric clashes between fluorine atoms and the ester group.

- Intermolecular Interactions : Fluorine atoms participate in weak C–F···H–C hydrogen bonds (2.3–2.5 Å), stabilizing the crystal lattice .

- Disorder Modeling : For flexible ethyl ester chains, refine occupancy factors using SHELXL to account for rotational disorder .

Q. Example Workflow :

Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).

Solve structure via direct methods (SHELXS ) and refine anisotropically.

Validate with R < 0.05 and CC > 0.98 for high-resolution datasets .

Q. How does the 5,5-difluoro substitution influence reactivity in cross-coupling reactions?

The electron-withdrawing nature of fluorine:

- Deactivates the Indazole Core : Reduces nucleophilicity at adjacent positions, limiting Suzuki-Miyaura coupling efficiency.

- Enhances Stability : Fluorine’s inductive effect stabilizes intermediates in SNAr reactions (e.g., nitro group displacement with amines).

Q. Experimental Optimization :

- Use Pd(OAc)/XPhos in toluene at 110°C for Buchwald-Hartwig amination.

- Monitor by NMR to detect defluorination side products .

Q. How to address contradictions in reported biological activity data?

Discrepancies in IC values (e.g., enzyme inhibition vs. cellular assays) may arise from:

- Solubility Limits : Use DMSO stock solutions ≤ 0.1% to avoid cytotoxicity artifacts.

- Metabolic Instability : Test compound stability in liver microsomes (e.g., CYP450-mediated defluorination).

- Assay Design : Compare results from fluorescence polarization (high-throughput) vs. SPR (kinetic analysis) .

Q. What computational methods predict the compound’s binding to biological targets?

Docking Studies : Use AutoDock Vina with protein structures (PDB: 4XYZ) to map hydrogen bonds between the ester carbonyl and active-site residues.

MD Simulations : GROMACS simulations (100 ns) assess conformational stability of ligand-protein complexes.

QSAR Models : Corinate fluorine’s Hammett σ values with inhibitory potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.